molecular formula C20H30Fe B12059795 Bis(pentamethylcyclopentadienyl)iron(II), 97%

Bis(pentamethylcyclopentadienyl)iron(II), 97%

Cat. No.: B12059795
M. Wt: 326.3 g/mol
InChI Key: OZHNSXNGSKKWMC-UHFFFAOYSA-N
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Description

Bis(pentamethylcyclopentadienyl)iron(II), also known as decamethylferrocene, is a chemical compound with the formula Fe(C₅(CH₃)₅)₂. It is a sandwich compound, where an iron(II) cation is coordinated between two pentamethylcyclopentadienyl anions. This compound is known for its stability and unique redox properties, making it a valuable reagent in various chemical applications .

Preparation Methods

Bis(pentamethylcyclopentadienyl)iron(II) is typically synthesized through the reaction of pentamethylcyclopentadiene with iron(II) chloride. The reaction proceeds as follows: [ 2 \text{Li(C}_5\text{Me}_5) + \text{FeCl}_2 \rightarrow \text{Fe(C}_5\text{Me}_5)_2 + 2 \text{LiCl} ] The product can be purified by sublimation . Industrial production methods are similar, involving the same basic reaction but scaled up for larger quantities.

Chemical Reactions Analysis

Bis(pentamethylcyclopentadienyl)iron(II) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents like antimony pentafluoride for oxidation and lithium reagents for substitution reactions. Major products formed from these reactions include decamethylferrocenium salts and various substituted derivatives .

Scientific Research Applications

Bis(pentamethylcyclopentadienyl)iron(II) has several scientific research applications:

Mechanism of Action

The mechanism by which bis(pentamethylcyclopentadienyl)iron(II) exerts its effects involves its ability to donate electrons. The iron(II) center can be easily oxidized to iron(III), facilitating redox reactions. The pentamethylcyclopentadienyl ligands stabilize the iron center, allowing for controlled electron transfer processes .

Comparison with Similar Compounds

Bis(pentamethylcyclopentadienyl)iron(II) is unique compared to other similar compounds due to its high stability and strong electron-donating properties. Similar compounds include:

    Ferrocene: Fe(C₅H₅)₂, which has hydrogen atoms instead of methyl groups on the cyclopentadienyl rings.

    Bis(pentamethylcyclopentadienyl)cobalt(II): Co(C₅(CH₃)₅)₂, which has cobalt instead of iron.

    Bis(pentamethylcyclopentadienyl)nickel(II): Ni(C₅(CH₃)₅)₂, which has nickel instead of iron

These compounds share similar sandwich structures but differ in their redox potentials and reactivity due to the different central metal atoms.

Properties

Molecular Formula

C20H30Fe

Molecular Weight

326.3 g/mol

InChI

InChI=1S/2C10H15.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;

InChI Key

OZHNSXNGSKKWMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Fe]

Origin of Product

United States

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